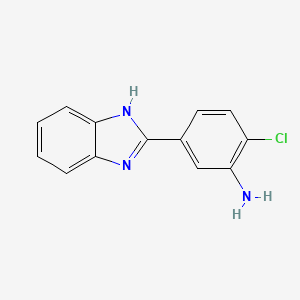

5-(1H-benzimidazol-2-yl)-2-chloroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1H-benzimidazol-2-yl)-2-chloroaniline is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been extensively studied for its potential use in various fields like pharmaceuticals, agriculture, and material science.

Scientific Research Applications

Metal-Organic Frameworks (MOFs) for Gas Adsorption

Metal-organic frameworks (MOFs) have garnered significant attention due to their crystallinity, structural versatility, and controlled porosity. Researchers have synthesized novel MOFs using the 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) organic linker . Let’s explore the applications of these MOFs:

a. CO₂ Capture: The TIBM-Cu MOF demonstrated excellent CO₂ adsorption capacity (3.60 mmol/g) at 1 bar and 298 K, attributed to its open Cu sites. Compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g), TIBM-Cu exhibited superior performance. Additionally, its high porosity (0.3–1.5 nm) led to a remarkable CO₂/N₂ selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10).

Single-Molecule Magnets and Catalysts

The compound’s derivatives, such as (benzo[d]imidazol-2-yl)methanols, play crucial roles in various applications:

a. Single-Molecule Magnets: Co(II) cubane complexes derived from these methanols exhibit single-molecule magnet behavior with impressive barriers to spin reversal (Ueff/kB = 21–27 K) and relaxation times (τ₀ = 1.3 × 10⁻⁹ and 9.7 × 10⁻⁹ s) .

b. Water Electro-Oxidation Catalyst: A cobalt catalyst derived from these methanols enables water electro-oxidation at neutral pH, with an overpotential of 390 mV and a turnover frequency of 1.83 s⁻¹.

Anti-Microbial and Cytotoxic Agents

The compound and its derivatives exhibit promising biological activities:

a. Anti-Microbial Activity: Seven organic compounds derived from this structure displayed potent inhibitory effects against bacterial growth .

b. Cytotoxicity: Certain derivatives also possess cytotoxic and apoptosis-inducing properties.

Imidazole-Based Therapeutics

Imidazole, a five-membered heterocyclic moiety, has applications in drug design:

a. AQ Signal Reception Blockade: Blocking AQ signal reception via PqsR leads to reduced transcription of pqsA-lux genes, impacting luminescence readout .

Future Directions

: Khanum, G., Ali, A., Shabbir, S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic Acid. Crystals, 12(3), 337. DOI: 10.3390/cryst12030337 : Frontiers in Pharmacology. (2021). A Comprehensive Account on Recent Progress in Benzimidazole Against HIV. DOI: 10.3389/fphar.2021.762807 : Sigma-Aldrich. (n.d.). (5-Chloro-1H-benzimidazol-2-yl)methanol. Product Information

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which include this compound, have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known to have good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, which can result in various molecular and cellular effects .

Action Environment

Factors such as ph and temperature can generally influence the action and stability of chemical compounds .

properties

IUPAC Name |

5-(1H-benzimidazol-2-yl)-2-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHHUWPYKZAALV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)

![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2541438.png)

![2-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B2541441.png)

![[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2541444.png)

![N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2541446.png)